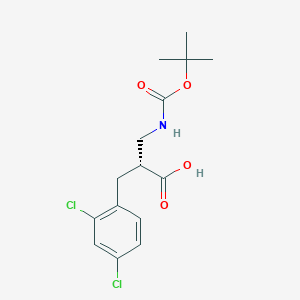
Boc-(r)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid: is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a dichlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using a Boc group to prevent unwanted reactions during subsequent steps.
Formation of the Propanoic Acid Backbone: The propanoic acid backbone is constructed through a series of reactions, often starting from commercially available precursors.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable dichlorobenzyl halide reacts with the intermediate compound.
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.
Industrial Production Methods: Industrial production of Boc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid can undergo oxidation reactions, particularly at the amino group or the benzyl moiety.
Reduction: Reduction reactions can target the carbonyl group in the propanoic acid backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Boc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Biology: In biological research, this compound serves as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor agonists/antagonists.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.
Industry: In the industrial sector, Boc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Boc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group enhances the compound’s binding affinity and specificity, while the amino and propanoic acid moieties contribute to its overall activity. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
- Boc-®-gamma-(2,4-dichlorobenzyl)-L-proline
- ®-2-(2,4-Dichlorophenoxy)propanoic acid
Comparison:
- Boc-®-gamma-(2,4-dichlorobenzyl)-L-proline shares the Boc protecting group and dichlorobenzyl moiety but differs in the amino acid backbone, which affects its reactivity and applications.
- ®-2-(2,4-Dichlorophenoxy)propanoic acid has a similar dichlorobenzyl group but lacks the Boc protection and amino functionalities, making it less versatile in synthetic applications.
Uniqueness: Boc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid stands out due to its combination of functional groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical and biological syntheses.
Properties
Molecular Formula |
C15H19Cl2NO4 |
|---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
(2R)-2-[(2,4-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)6-9-4-5-11(16)7-12(9)17/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1 |
InChI Key |
SVPWGHUSSPARJA-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


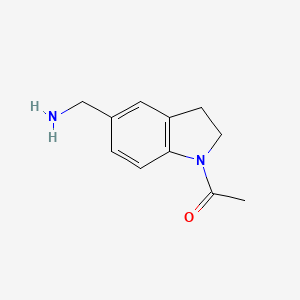
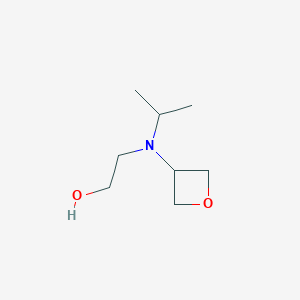
![4H-Acenaphtho[4,5-D]imidazole](/img/structure/B13981196.png)
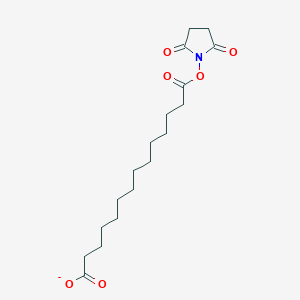
![2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13981206.png)
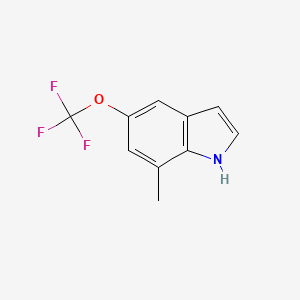

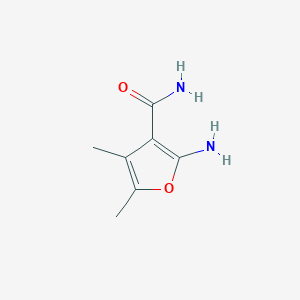
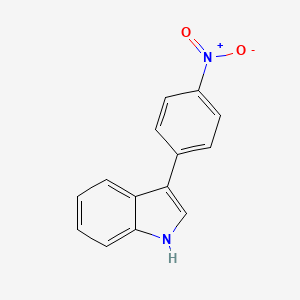
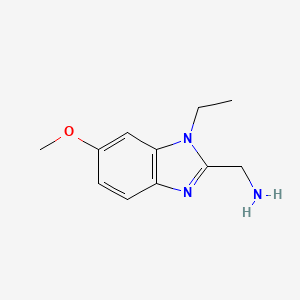
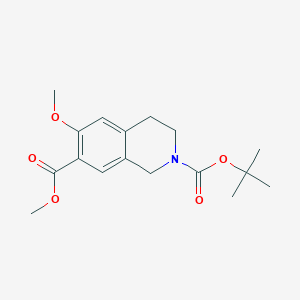
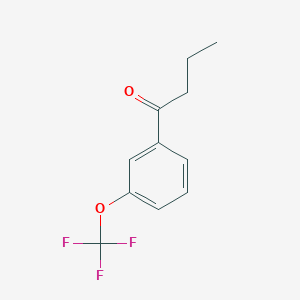
![(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13981257.png)

